molecular formula C22H26N2O4 B2536504 2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1005301-86-9

2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B2536504
CAS No.: 1005301-86-9
M. Wt: 382.46
InChI Key: ZREVXBMHINWOAW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a methoxyphenoxy group, a tetrahydroquinoline moiety, and an acetamide linkage, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-methoxyphenoxy intermediate, followed by the formation of the tetrahydroquinoline core. The final step involves coupling these intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenoxy group can yield quinones, while reduction of the acetamide linkage can produce amines.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, while the tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)propane-1,3-diol: This compound shares the methoxyphenoxy group but has a different core structure.

    2-methoxyphenyl isocyanate: This compound contains the methoxyphenyl group and is used as a reagent in organic synthesis.

Uniqueness

2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is unique due to its combination of functional groups and structural features. The presence of both the methoxyphenoxy and tetrahydroquinoline moieties allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)22(26)24-12-6-7-16-10-11-17(13-18(16)24)23-21(25)14-28-20-9-5-4-8-19(20)27-3/h4-5,8-11,13,15H,6-7,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREVXBMHINWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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